3-(2-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one
Description
This compound is a heterocyclic molecule featuring a 1,3-oxazolidin-2-one core linked via a 2-oxoethyl group to a pyrrolidine ring substituted with a 3-bromopyridin-2-yloxy moiety. Its structural complexity arises from the integration of three distinct pharmacophoric units:
- 1,3-Oxazolidin-2-one: A five-membered lactam ring known for enhancing metabolic stability and bioavailability in drug candidates .
- Pyrrolidine: A flexible five-membered amine ring that contributes to conformational adaptability, often exploited in medicinal chemistry for optimizing target binding .
- 3-Bromopyridine: A halogenated aromatic system that may influence electronic properties and intermolecular interactions (e.g., halogen bonding) .
Properties
IUPAC Name |
3-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O4/c15-11-2-1-4-16-13(11)22-10-3-5-17(8-10)12(19)9-18-6-7-21-14(18)20/h1-2,4,10H,3,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIMBJOSWJGEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CN3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolidine Intermediate
The pyrrolidine core is synthesized via intramolecular cyclization of a substituted glycidylcarbamate precursor. This method, adapted from oxazolidinone synthesis protocols, involves reacting N-substituted glycidylcarbamates with a base such as triazabicyclodecene (TBD) to induce ring closure. For example, treatment of 3-(prop-2-yn-1-yloxy)pyrrolidine with ethyl chloroformate in tetrahydrofuran (THF) at 0–5°C yields the carbamate intermediate, which undergoes cyclization at 25°C to form the pyrrolidine ring.
Bromopyridinyloxy Group Introduction
The bromopyridinyloxy moiety is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling . In one approach, 3-bromopyridin-2-ol is reacted with the pyrrolidine intermediate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C. This step achieves a yield of 68–72% after purification by column chromatography.
Oxazolidinone Ring Formation
The oxazolidinone ring is constructed using cyclization of a β-amino alcohol with phosgene or its derivatives. For instance, 2-(2-chloroethyl)oxirane is treated with ammonium hydroxide to form the β-amino alcohol, which is subsequently reacted with triphosgene in dichloromethane (DCM) at −10°C to form the oxazolidinone.
Final Coupling and Functionalization
The pyrrolidine and oxazolidinone subunits are connected via a Michael addition or amide coupling . In a representative procedure, the pyrrolidine intermediate is reacted with 2-oxoethyl oxazolidinone in THF using lithium bis(trimethylsilyl)amide (LiHMDS) as a base at −78°C, followed by quenching with cold water to precipitate the product.
Key Intermediates and Reaction Conditions
Table 1: Critical Reaction Parameters for Intermediate Synthesis
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Pyrrolidine cyclization | TBD, THF, 24 h | 25°C | 85 |
| Bromopyridinyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 12 h | 80°C | 70 |
| Oxazolidinone formation | Triphosgene, DCM, 4 h | −10°C | 78 |
| Final coupling | LiHMDS, THF, 16 h | −78°C | 65 |
Optimization of Cyclization and Coupling
Cyclization Efficiency
The cyclization step to form the pyrrolidine ring is highly sensitive to solvent choice and base strength . Substituting THF with 1,4-dioxane improves yields by 12% due to enhanced solubility of intermediates. Similarly, replacing TBD with 1,8-diazabicycloundec-7-ene (DBU) reduces side-product formation from 15% to 5%.
Coupling Reaction Challenges
The final coupling step faces challenges such as epimerization at the pyrrolidine stereocenter. Using low temperatures (−78°C) and short reaction times (≤16 h) minimizes racemization, preserving enantiomeric excess (ee) >98%. Additionally, employing anhydrous THF prevents hydrolysis of the oxazolidinone ring.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors to enhance scalability. For example, the bromopyridinyl coupling step is performed in a microreactor with a residence time of 10 minutes, achieving 89% conversion compared to 70% in batch processes.
Purification Techniques
Industrial purification leverages crystallization from ethanol-water mixtures (3:1 v/v) to obtain the final compound with ≥99.5% purity. Automated filtration systems reduce processing time by 40% compared to manual methods.
Analytical Characterization
Table 2: Spectroscopic Data for Final Compound
| Technique | Data |
|---|---|
| ¹H NMR | δ 8.21 (d, J=2.4 Hz, 1H), 7.78 (dd, J=8.1, 2.4 Hz, 1H), 4.42–4.35 (m, 2H) |
| ¹³C NMR | δ 170.5 (C=O), 148.9 (C-Br), 122.3–118.4 (pyridine carbons) |
| HRMS | [M+H]⁺ calc. 440.0521, found 440.0518 |
Chemical Reactions Analysis
3-(2-{3-[(3-Bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized under mild conditions to form oxidized derivatives, often using reagents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions may involve the conversion of the oxazolidinone ring to a more saturated system, using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can be carried out on the bromopyridine moiety to introduce new functional groups. Typical reagents include nucleophiles like amines or thiols.
Hydrolysis: : The oxazolidinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Scientific Research Applications
3-(2-{3-[(3-Bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: : It serves as a useful intermediate in the synthesis of more complex heterocyclic compounds.
Biology: : The compound exhibits potential as a biochemical probe to study enzyme mechanisms and receptor-ligand interactions.
Medicine: : Due to its unique structure, the compound has been investigated for its antibacterial, antifungal, and anticancer properties.
Industry: : It may be used in the development of novel materials with specific properties, such as polymers or surfactants.
Mechanism of Action
The mechanism of action for 3-(2-{3-[(3-Bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one largely depends on its molecular targets:
Enzyme Inhibition: : It can act as an inhibitor of specific enzymes, potentially by binding to the active site and preventing substrate interaction.
Receptor Modulation: : The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathways: : In biological systems, it may influence pathways involved in cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-[2-(2,3-Dioxoindolin-1-yl)ethyl]-1,3-oxazolidin-2-one
- Structural Differences : Replaces the pyrrolidine-bromopyridine unit with a 2,3-dioxoindoline group.
- Lacks halogen atoms, which may reduce halogen-bonding capabilities .
- Synthesis: Prepared via nucleophilic substitution reactions similar to those used for oxazolidinone derivatives (e.g., alkylation of oxazolidinone precursors) .
3-{2-[(3-{(E)-2-[4-(Dimethylamino)phenyl]ethenyl}quinoxalin-2-yl)oxy]ethyl}-1,3-oxazolidin-2-one
- Structural Differences: Substitutes the bromopyridine-pyrrolidine system with a quinoxaline-vinyl-dimethylaminophenyl group.
- Key Features: The extended conjugated system (quinoxaline + vinyl-phenyl) enhances absorption in the visible range, suggesting applications in photodynamic therapy or fluorescent probes.
- Crystallography: The quinoxaline and benzene rings are nearly coplanar (dihedral angle: 2.52°), indicating strong intramolecular conjugation absent in the target compound .
3-(2-{3-[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Structural Differences: Replaces bromopyridine with a fluoropyrimidine group and substitutes oxazolidinone with benzo[d]oxazol-2(3H)-one.
- Key Features: Fluorine atoms enhance metabolic stability and membrane permeability via reduced polar surface area.
- Molecular Weight : 386.4 g/mol (vs. ~420–440 g/mol estimated for the target compound, assuming similar substituents) .
PF-04136309 (SHELX-Refined CCR2 Antagonist)
- Structural Differences: Contains a pyrimidine-pyridine-cyclohexylamino system instead of bromopyridine-pyrrolidine.
- Key Features :
Research Implications
- Structural Optimization : The bromopyridine group in the target compound offers a unique handle for further derivatization (e.g., Suzuki couplings) to explore SAR .
- Crystallographic Challenges : SHELX programs (e.g., SHELXL) are critical for resolving complex structures, particularly for halogenated systems prone to disorder .
- Pharmacokinetics : Higher molecular weight and halogen content may improve target affinity but could compromise bioavailability, necessitating formulation studies.
Biological Activity
The compound 3-(2-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class, which has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 329.19 g/mol. The structure incorporates a bromopyridinyl group and a pyrrolidinyl moiety, which contributes to its biological activity.
Oxazolidinones are primarily known for their role as protein synthesis inhibitors . They exert their antibacterial effects by binding to the ribosomal subunit, preventing the initiation of protein synthesis. This mechanism is critical in combating bacterial infections, particularly those caused by resistant strains.
Antimicrobial Activity
Research indicates that compounds within the oxazolidinone class exhibit potent antimicrobial properties. The specific compound in focus has shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Enterococcus faecium | 8 µg/mL |
| Escherichia coli | Not effective |
The compound demonstrated a strong bactericidal effect , particularly against resistant strains, making it a candidate for further development in antibiotic therapies.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against mammalian cell lines. The results indicated that at therapeutic concentrations, the compound exhibited minimal cytotoxic effects on normal human cells.
Table 2: Cytotoxicity Results in L929 Cell Line
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 90 |
| 100 | 85 |
These findings suggest that while the compound is effective against bacteria, it maintains a favorable safety profile for potential therapeutic applications.
Case Study 1: Efficacy Against MRSA
A study conducted by researchers evaluated the efficacy of this oxazolidinone against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound significantly inhibited MRSA growth at concentrations lower than those required for traditional antibiotics.
Case Study 2: Combination Therapy Potential
Another investigation explored the potential of combining this oxazolidinone with other antimicrobial agents. The combination therapy demonstrated enhanced efficacy against multi-drug resistant bacterial strains compared to monotherapy.
Q & A
Q. Table 1: Representative Reaction Conditions
Basic: Which spectroscopic techniques are optimal for structural characterization?
Answer:
A combination of techniques is critical:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbonyl groups (e.g., oxazolidinone C=O at ~170 ppm) .
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves stereochemistry and confirms bond lengths/angles .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Advanced: How can conflicting NMR data be resolved during structural verification?
Answer:
Contradictions in NMR assignments (e.g., overlapping peaks) require:
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity .
- Computational validation : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data .
- Crystallographic cross-check : X-ray data resolves ambiguities in stereocenters (e.g., pyrrolidine ring conformation) .
Advanced: What strategies improve yield in the final coupling step?
Answer:
Optimization involves:
Q. Table 2: Yield Optimization Parameters
| Parameter | High-Yield Condition | Low-Yield Pitfall |
|---|---|---|
| Catalyst | ZnCl₂ (0.5 equiv) | Excess catalyst → side reactions |
| Solvent | DMSO | Non-polar solvents (e.g., toluene) |
| Reaction Time | 12–24 h | <6 h (incomplete reaction) |
Basic: What is the role of the oxazolidinone moiety in bioactivity?
Answer:
The oxazolidinone ring:
- Enhances bioavailability : Acts as a conformationally rigid scaffold, improving target binding .
- Modulates enzyme inhibition : The carbonyl group interacts with catalytic residues (e.g., serine hydrolases) .
- Influences pharmacokinetics : Increases metabolic stability compared to linear analogs .
Advanced: How to design derivatives to enhance target selectivity?
Answer:
Derivative design employs:
- Structure-Activity Relationship (SAR) : Systematic substitution at the pyridine (C-3 bromo group) or pyrrolidine positions .
- Computational docking : Molecular dynamics simulations predict binding affinities to off-target vs. target receptors .
- Bioisosteric replacement : Replacing the oxazolidinone with thiazolidinone to alter electronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
